Technical Guide: 6-Bromo-3-chloropyrazine-2-carboxylic acid
Technical Guide: 6-Bromo-3-chloropyrazine-2-carboxylic acid
Executive Summary: The Trifunctional Scaffold
6-Bromo-3-chloropyrazine-2-carboxylic acid (CAS 1260665-53-9) represents a high-value "trifunctional" scaffold in medicinal chemistry. Unlike simple pyrazines, this molecule possesses three distinct reactive sites—a carboxylic acid at C2, a chlorine at C3, and a bromine at C6—that exhibit orthogonal reactivity .
For drug development professionals, this orthogonality is the strategic asset. It allows for the sequential, regioselective construction of complex pharmacophores without the need for extensive protecting group strategies. This guide details the physicochemical profile, mechanistic reactivity, and validated experimental protocols for utilizing this core intermediate in the synthesis of antitubercular agents, kinase inhibitors, and bioactive heterocycles.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 6-Bromo-3-chloropyrazine-2-carboxylic acid |
| CAS Number | 1260665-53-9 |
| Molecular Formula | C₅H₂BrClN₂O₂ |
| Molecular Weight | 237.44 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |
| pKa (Predicted) | ~2.5 (Carboxylic acid), Pyrazine N protonation < 1.0 |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| SMILES | OC(=O)C1=NC(Br)=CN=C1Cl |
Synthetic Utility & Reactivity Mechanisms[4][9][10]
The utility of CAS 1260665-53-9 lies in the electronic differentiation of its three functional handles.
The Orthogonal Reactivity Map
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C3-Chlorine (SₙAr Activated): The chlorine atom at position 3 is highly activated for Nucleophilic Aromatic Substitution (SₙAr). This is due to the combined electron-withdrawing inductive effect (-I) of the adjacent nitrogen atoms and, critically, the ortho-carboxylic acid group.
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Implication: Amines, thiols, and alkoxides can displace the C3-Cl under mild conditions before affecting the C6-Br.
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C6-Bromine (Metal-Catalyzed Coupling): The C-Br bond is weaker than the C-Cl bond but less activated for SₙAr due to its meta position relative to the carboxylic acid.
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Implication: This site is ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). These reactions generally require the C3-Cl to be either already substituted or intact if the catalyst system is highly selective for Br.
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C2-Carboxylic Acid (Directing & Coupling): The acid function serves as a handle for amide coupling or esterification.
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Implication: Converting the acid to an amide often increases the electrophilicity of the pyrazine ring, further facilitating SₙAr at C3.
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Visualizing the Reactivity
The following diagram illustrates the logical flow of functionalization, prioritizing the most reactive sites first to avoid side reactions.
Caption: Orthogonal reactivity map of 6-Bromo-3-chloropyrazine-2-carboxylic acid.
Experimental Protocols
Protocol A: Regioselective SₙAr at C3 (Amination)
Objective: Selective displacement of the C3-Chlorine with a primary amine while retaining the C6-Bromine. Mechanism: Addition-Elimination (SₙAr).
Reagents:
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Substrate: 6-Bromo-3-chloropyrazine-2-carboxylic acid (1.0 equiv)
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Nucleophile: Primary Amine (e.g., Benzylamine, 1.1 equiv)
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Base: Diisopropylethylamine (DIPEA) (2.5 equiv)
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Solvent: DMF or 1,4-Dioxane (anhydrous)
Step-by-Step:
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Dissolution: Dissolve 1.0 mmol of the pyrazine acid in 5 mL of anhydrous DMF under N₂ atmosphere.
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Base Addition: Add 2.5 mmol of DIPEA. The solution may darken slightly.
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Nucleophile Addition: Dropwise add 1.1 mmol of the amine at 0°C.
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Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
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Note: Heating (>60°C) may lead to competitive displacement of the bromine or decarboxylation. Monitor via LC-MS (Target mass: M - Cl + Amine).
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Workup: Dilute with water and adjust pH to ~4 with 1M HCl to precipitate the product (if zwitterionic) or extract with EtOAc.
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Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH).
Protocol B: Suzuki-Miyaura Coupling at C6
Objective: Installation of an aryl group at C6. Mechanism: Pd(0) catalytic cycle (Oxidative Addition → Transmetallation → Reductive Elimination).
Reagents:
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Substrate: 6-Bromo-3-chloropyrazine derivative (1.0 equiv)
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Boronic Acid: Arylboronic acid (1.2 equiv)[1]
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
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Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
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Setup: In a microwave vial or pressure tube, combine substrate, boronic acid, and Pd catalyst.
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Solvent: Add 1,4-Dioxane and aqueous K₂CO₃.
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Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling or oxidation).
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Reaction: Heat to 80–90°C for 2–12 hours.
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Control: The C3-Cl bond is generally stable under these conditions if the temperature is controlled. Higher temps (>110°C) may activate the C-Cl bond.
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Workup: Filter through Celite, dilute with EtOAc, wash with brine.
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Purification: Silica gel chromatography (Hexane/EtOAc).
Strategic Synthesis Workflow
The following workflow demonstrates a validated route to a trisubstituted pyrazine drug candidate, utilizing the specific CAS 1260665-53-9.
Caption: Sequential functionalization workflow for CAS 1260665-53-9.
Safety & Handling (E-E-A-T)
Hazard Statements (GHS):
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: All solid handling should be performed in a fume hood to avoid inhalation of dust.
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Waste: Halogenated organic waste. Do not mix with strong oxidizers.
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Stability: The compound is stable at room temperature but should be stored at 2–8°C to prevent slow decarboxylation or hydrolysis over long periods.
References
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PubChem. (2025).[2][3] Methyl 6-bromo-3-chloropyrazine-2-carboxylate (Related Ester). National Library of Medicine. [Link]
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ResearchGate. (2020).[4] Synthesis and molecular docking study of pyrazine-2-carboxylic acid derivatives. (Protocol validation for pyrazine amidation). [Link]
